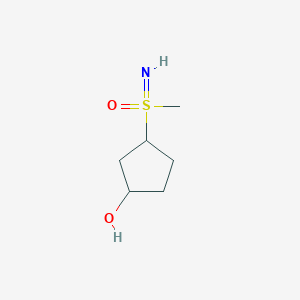

3-(Methylsulfonimidoyl)cyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Methylsulfonimidoyl)cyclopentan-1-ol, also known as MSIO, is a chemical compound with potential applications in scientific research. This compound is a derivative of cyclopentan-1-ol, and it contains a methylsulfonimidoyl group attached to the cyclopentane ring. MSIO has been studied for its potential as a tool for investigating physiological and biochemical processes in living organisms.

Applications De Recherche Scientifique

Synthesis and Characterization

- The Lewis acid-catalyzed annulation of donor-acceptor cyclopropanes and ynamides, facilitated by Sc(OTf)3, leads to the formation of cyclopentene sulfonamides. This method allows the synthesis of 2,3-substituted cyclopentanones with high diastereoselectivity upon deprotection and hydrolysis of the ensulfonamides (Mackay et al., 2014).

- Research involving the reaction of closo-B10H10(2-) with trifluoromethanesulfonic acid in specific ionic liquid conditions produced a unique 5-TfO-B10H13 isomer, highlighting the influence of reaction medium and temperature on product formation. This study also demonstrated various reactivity profiles of the 5-TfO-B10H13 compound, including its applications in forming boryl ethers and triflate-substituted ortho-carboranes (Berkeley et al., 2014).

Reactivity and Applications

- Cyclopentane-1,3-diones have been identified as novel isosteres for the carboxylic acid functional group. Their application in the design of thromboxane (A2) receptor antagonists demonstrates their potential as substitutes for carboxylic acid in drug design, offering a new avenue for the development of therapeutic agents (Ballatore et al., 2011).

- The abnormal behavior of allenylsulfones under specific reaction conditions was studied to synthesize enantiopure polyfunctionalized cyclopentenes, revealing insights into the stereochemical control of cycloaddition reactions and the synthesis of polyfunctionalized cyclopentenes and cyclopentanes (Nuñez et al., 2010).

Liquid Phase Behavior and Properties

- The liquid–liquid equilibria of binary systems containing ionic liquids and organic solvents, including cyclopentanone, were studied to understand their thermophysical properties and solubility behavior. This research contributes to the development of greener chemical processes by evaluating the suitability of ionic liquids in various solvent systems (Domańska & Marciniak, 2007).

Storage and Stability

- The detailed characterization of 3-methyl-1,2-BN-cyclopentane as a potential H2 storage material highlighted its properties relevant to hydrogen storage applications, including viscosity, thermal stability, and gas stream purity. This research underscores the potential of novel compounds in energy storage solutions (Luo et al., 2013).

Propriétés

IUPAC Name |

3-(methylsulfonimidoyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10(7,9)6-3-2-5(8)4-6/h5-8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVCWIQNZGFHXSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CCC(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylsulfonimidoyl)cyclopentan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B2798720.png)

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2798723.png)

![2-{[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2798725.png)

![Ethyl 3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2798735.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2798737.png)

![3-[5-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2798740.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2798742.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2798743.png)